6-Methoxy-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline
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Overview
Description
6-Methoxy-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a quinoline ring with a pyrazolo[3,4-D]pyrimidine moiety, making it a subject of interest in medicinal chemistry and organic synthesis due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline typically involves a multi-step process. One effective method is a three-component reaction involving substituted 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones, 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, and methanol in the presence of sodium methoxide . The reaction is carried out under reflux conditions, leading to the formation of the desired compound through a cascade process initiated by the addition of methanol to the nitrile group of aminopyrazolecarbonitrile .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be essential for monitoring the reaction progress and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted quinoline and pyrazolo[3,4-D]pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel heterocyclic compounds.
Biology
Biologically, 6-Methoxy-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline has shown potential in various bioassays. It is studied for its potential anti-inflammatory, antimicrobial, and antitumor activities .
Medicine
In medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also serve as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Methoxy-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The pyrazolo[3,4-D]pyrimidine moiety is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By binding to these kinases, the compound can modulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
8-(1-aryl-4-methoxy-1H-pyrazolo[3,4-D]pyrimidin-6-yl)-2,2,4-trimethyl-1,2-dihydroquinolines: These compounds share a similar core structure but differ in the aryl substituents, affecting their biological activities and chemical properties.
Pyrazolo[3,4-D]pyrimidine derivatives: These compounds are known for their diverse biological activities, including antitumor and anti-inflammatory effects.
Uniqueness
The uniqueness of 6-Methoxy-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline lies in its specific combination of functional groups and ring systems. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H25N5O2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
6-methoxy-8-(4-methoxy-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl)-2,2,4-trimethyl-1H-quinoline |
InChI |
InChI=1S/C25H25N5O2/c1-15-13-25(2,3)29-21-18(15)11-17(31-4)12-19(21)22-27-23-20(24(28-22)32-5)14-26-30(23)16-9-7-6-8-10-16/h6-14,29H,1-5H3 |
InChI Key |
INIBBHYAVZCOQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C(C=C(C=C12)OC)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=N3)OC)(C)C |
Origin of Product |
United States |
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